molecular formula C12H19N3 B13232732 2-(Piperidin-3-YL)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole

2-(Piperidin-3-YL)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole

Cat. No.: B13232732
M. Wt: 205.30 g/mol
InChI Key: GKVVMQNOPVPKRS-UHFFFAOYSA-N
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Description

2-(Piperidin-3-YL)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is a heterocyclic compound that features a piperidine ring fused to a benzodiazole structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-YL)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a piperidine derivative with a benzodiazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often utilize continuous flow reactors and advanced catalytic systems to ensure efficient production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-YL)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted compounds, depending on the specific reagents and conditions employed .

Scientific Research Applications

2-(Piperidin-3-YL)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-YL)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-3-YL)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This fusion enhances its stability and allows for diverse functionalization, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

2-piperidin-3-yl-4,5,6,7-tetrahydro-1H-benzimidazole

InChI

InChI=1S/C12H19N3/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h9,13H,1-8H2,(H,14,15)

InChI Key

GKVVMQNOPVPKRS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)NC(=N2)C3CCCNC3

Origin of Product

United States

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